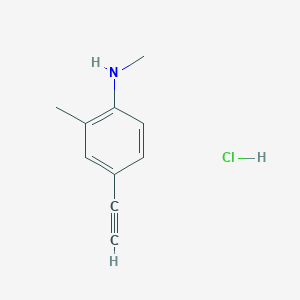
1-Methyl-5-oxopyrrolidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-oxopyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C6H9NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxopyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction typically requires heating without a solvent or refluxing in ethanol (EtOH) with a catalytic amount of glacial acetic acid (HOAc) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.
Reduction: 1-Methyl-5-hydroxypyrrolidine-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-5-oxopyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a precursor for pharmaceuticals targeting various diseases.
Industry: It can be used in the production of fine chemicals and as a building block for more complex industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-oxopyrrolidine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, derivatives of this compound have been shown to possess GABA-receptor antagonistic activity, histamine-N-methyl transferase inhibition, and benzodiazepine receptor antagonism . These interactions suggest that the compound may modulate neurotransmitter systems and other biochemical pathways.
Comparación Con Compuestos Similares
1-Methyl-5-oxopyrrolidine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds have various substituents at the 1-position and exhibit different biological activities.
Uniqueness: 1-Methyl-5-oxopyrrolidine-3-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its aldehyde group makes it a versatile intermediate for further chemical modifications.
Conclusion
This compound is a compound of significant interest in both scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open avenues for medical research. Further studies are needed to fully understand its mechanism of action and explore its full range of applications.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
1-methyl-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C6H9NO2/c1-7-3-5(4-8)2-6(7)9/h4-5H,2-3H2,1H3 |
Clave InChI |
KYJBHEXXMLSDOT-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(CC1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)
![4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12067349.png)

![5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B12067355.png)


![1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-](/img/structure/B12067372.png)
![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)
![Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate](/img/structure/B12067389.png)

![[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine](/img/structure/B12067398.png)


